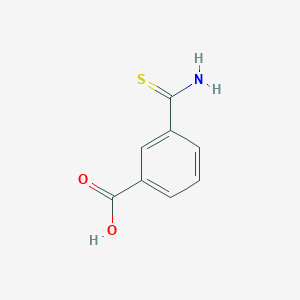

3-Carbamothioylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Carbamothioylbenzoic acid is an organic compound with the molecular formula C8H7NO2S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamothioyl group. This compound is known for its antimicrobial properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with thiourea under acidic conditions. The reaction typically proceeds as follows:

- Benzoic acid is dissolved in a suitable solvent such as ethanol.

- Thiourea is added to the solution.

- The mixture is heated under reflux conditions for several hours.

- The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:

- Continuous mixing of benzoic acid and thiourea in a solvent.

- Heating the mixture in a flow reactor.

- Continuous extraction and purification of the product.

Analyse Chemischer Reaktionen

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety undergoes reactions typical of carboxylic acids, including:

a. Formation of Acid Chlorides

Reaction with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) converts the carboxylic acid to the corresponding acid chloride. This is a common step in activating the carboxyl group for subsequent nucleophilic acyl substitution .

b. Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., H2SO4) to form esters. This reaction follows the Fischer esterification mechanism .

c. Amide Formation

Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide), the carboxylic acid can be converted into amides by reacting with amines. This avoids deprotonation issues caused by basic amines .

Reactions Involving the Carbamothioyl Group

The carbamothioyl group (-S-C(=NH)-O-) participates in nucleophilic substitution and amidation reactions:

a. Nucleophilic Substitution

The carbamothioyl group reacts with nucleophiles (e.g., amines, alcohols) to form thiocarbamates or ureas. For example, reaction with an amine (e.g., NH3) yields a substituted thiourea .

b. Amidation

The carbamothioyl group can undergo amidation with alcohols or thiols, forming derivatives such as thiocarbamates. This reaction is analogous to carbamate formation but involves sulfur nucleophiles .

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid and carbamothioyl groups direct incoming electrophiles to the meta position relative to the carboxylic acid. For example:

-

Nitration : Nitration with HNO3 in H2SO4 yields a nitro-substituted derivative at the meta position .

-

Halogenation : Chlorination or bromination in the presence of FeCl3 or FeBr3 produces meta-halo derivatives .

Optimization of Reaction Conditions

Experimental factors such as temperature, solvent, and catalyst concentration critically influence reaction efficiency. For example:

-

DoE (Design of Experiments) : Systematic optimization of reaction parameters (e.g., reagent ratios, pH) can enhance yields and selectivity, as demonstrated in analogous systems .

-

Catalysis : Acid catalysts (e.g., H2SO4) or coupling agents (e.g., DCC) accelerate reactions like esterification or amide formation .

Table 1: Key Reactions of 3-Carbamothioylbenzoic Acid

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acid Chloride Formation | SOCl2 or PCl5 | Acid Chloride |

| Esterification | Alcohol + H2SO4 | Carboxylic Acid Ester |

| Amide Formation | DCC + Amine | Amide Derivative |

| Thiocarbamate Formation | Amine or Thiol | Thiocarbamate/Urea |

| Nitration | HNO3, H2SO4 | Meta-Nitrobenzoic Acid Derivative |

Table 2: Reaction Mechanism Highlights

| Step | Description |

|---|---|

| Protonation | Activation of carbonyl group via acid catalyst |

| Nucleophilic Attack | Alcohol/amine attacks protonated carbonyl carbonyl carbon |

| Leaving Group Departure | Water or chloride ion departs, forming ester/amide |

| Deprotonation | Restoration of protonation state in acidic/basic conditions |

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that 3-Carbamothioylbenzoic acid derivatives have been explored for their analgesic effects. These compounds are being investigated as potential lead compounds in drug development for pain management. They are designed to act as dual-acting ligands that release hydrogen sulfide (H2S) while antagonizing sigma-1 receptors, which is crucial for pain modulation .

Case Study:

A study demonstrated that the administration of this compound resulted in significant reductions in mechanical hypersensitivity in animal models. The compound exhibited a more potent analgesic effect compared to traditional sigma-1 receptor antagonists, suggesting its potential as a new pain relief option .

| Compound | ED50 (mg/kg) | Effectiveness |

|---|---|---|

| This compound | 6.12 ± 0.34 | High potency analgesia |

| Sigma-1 antagonist BD-1063 | 10.31 ± 0.49 | Moderate potency |

Antinociceptive Effects

The antinociceptive effects of this compound have been studied extensively, indicating its role in reducing pain sensitivity through various mechanisms, including central sensitization modulation .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has been explored for its potential as a bioactive agent against pests and diseases affecting crops. Its thioamide structure may confer specific biological activities that can be leveraged to develop novel agrochemicals.

Potential Uses:

- Pesticide Development: Investigations into the compound's efficacy against specific agricultural pests.

- Plant Growth Regulation: Studies on how the compound influences plant growth and resistance mechanisms.

Wirkmechanismus

The mechanism by which 3-carbamothioylbenzoic acid exerts its effects involves the inhibition of protein synthesis in bacteria. The compound binds to the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . This mechanism is similar to that of other antimicrobial agents that target the ribosome.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

4-Hydroxybenzoic acid: A derivative of benzoic acid with an additional hydroxyl group, used as a preservative.

3,4-Dihydroxybenzoic acid: Another benzoic acid derivative with two hydroxyl groups, known for its antioxidant properties.

Uniqueness: 3-Carbamothioylbenzoic acid is unique due to its carbamothioyl group, which imparts distinct chemical and biological properties. Unlike simple benzoic acid derivatives, it has enhanced antimicrobial activity and can undergo a wider range of chemical reactions.

Biologische Aktivität

3-Carbamothioylbenzoic acid is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₉NO₂S

- Molecular Weight : 185.23 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Sigma Receptor Interaction : The compound has been shown to interact with sigma receptors (σ1 and σ2), which are implicated in various physiological processes including pain modulation and neuroprotection. Studies report that it has a Ki value of 156 nM for σ1 receptors, indicating a moderate affinity .

- Hydrogen Sulfide (H₂S) Release : This compound is also noted for its ability to release hydrogen sulfide, a gasotransmitter involved in numerous biological functions such as vasodilation and anti-inflammatory responses. The release of H₂S can modulate inflammatory processes and pain perception .

Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated using various pain models. In one study, the compound demonstrated significant pain relief in capsaicin-induced mechanical hypersensitivity models in mice, suggesting its potential application in treating inflammatory pain conditions .

Anti-inflammatory Properties

The ability of this compound to release H₂S is linked to its anti-inflammatory effects. H₂S has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, thereby reducing inflammation in various experimental models .

Case Studies and Research Findings

- Study on Pain Models :

- Inflammation Study :

Data Table of Biological Activity

Eigenschaften

IUPAC Name |

3-carbamothioylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4H,(H2,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHKKSMYDIEQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.